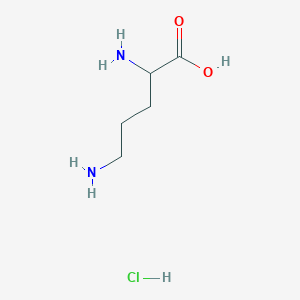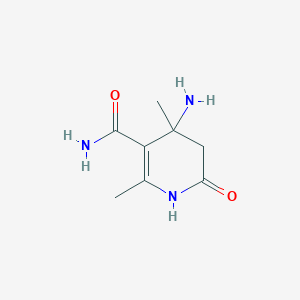
6-Hydrazinylquinoline
Descripción general
Descripción
6-Hydrazinylquinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a hydrazine group attached to the quinoline ring, which imparts unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 6-Hydrazinylquinoline is Mycobacterium tuberculosis enoyl reductase (INHA) . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This compound interacts with its target, INHA, by binding to the enzyme and inhibiting its function . This interaction disrupts the synthesis of mycolic acids, thereby weakening the bacterial cell wall and inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids, in Mycobacterium tuberculosis . By disrupting this pathway, this compound hinders the production of mycolic acids, leading to a compromised bacterial cell wall and reduced bacterial viability .
Pharmacokinetics
The pharmacokinetics properties of this compound were predicted using QikProp software .
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of mycolic acids, an essential component of the bacterial cell wall, the compound weakens the bacteria’s defenses, making it more susceptible to the immune response .
Análisis Bioquímico
Biochemical Properties
6-Hydrazinylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, substituted 6-amino-4-phenyltetrahydroquinoline derivatives, which are related to this compound, have been identified as potent antagonists for the G(s)-protein-coupled human follicle-stimulating hormone (FSH) receptor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism is dependent on the chemical modifications of the this compound derivatives and the biological target.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine hydrate. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . Another approach involves the reaction of 2-hydrazinylquinoline with ethoxyethylidene, dithioacetal, and arylidene derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of quinoline.
Substitution: Hydrazones and other substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
6-Hydrazinylquinoline can be compared with other quinoline derivatives:
Similar Compounds: Examples include 2-Hydrazinylquinoline, 7-Chloro-4-hydrazinylquinoline, and quinoline-azetidinones.
Uniqueness: this compound is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.
Propiedades
IUPAC Name |
quinolin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZMGKIRJUQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491007 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16023-69-1 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B94045.png)








![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)


![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)

